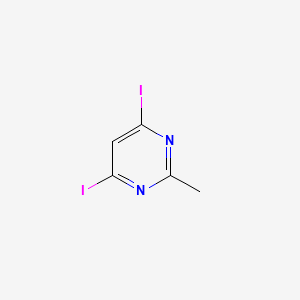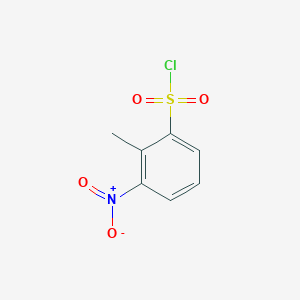
4,6-二碘-2-甲基嘧啶
描述
4,6-Diiodo-2-methylpyrimidine is a heterocyclic organic compound that contains both nitrogen and iodine within its molecular structure. It is an important building block in the synthesis of pharmaceutical and agrochemical compounds. The compound has a molecular formula of C5H4I2N2 and a molecular weight of 345.91 g/mol .
科学研究应用
4,6-Diiodo-2-methylpyrimidine has several scientific research applications, including:
Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds.
Agrochemicals: Used in the development of agrochemical products.
Dyes and Pigments: It is used in the synthesis of azo dyes, which have applications in the textile industry.
作用机制
Target of Action
It is known that pyrimidine derivatives have a wide range of biological activities and can interact with various biological targets .
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon atoms . This suggests that 4,6-Diiodo-2-methylpyrimidine may interact with its targets through similar mechanisms.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biological processes, suggesting that 4,6-diiodo-2-methylpyrimidine may also influence multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (34591 g/mol) and physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
It’s known that pyrimidine derivatives can have various biological effects, suggesting that 4,6-diiodo-2-methylpyrimidine may also exert diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and solvent can potentially affect the behavior of chemical compounds .
准备方法
Synthetic Routes and Reaction Conditions
4,6-Diiodo-2-methylpyrimidine can be synthesized through a substitution reaction involving 4,6-dichloro-2-methylpyrimidine. The reaction typically involves the use of hydrogen iodide and sodium iodide in acetone at room temperature for 18 hours . The reaction mixture is then poured onto ice water, and the resulting solids are collected by suction filtration and air-dried to obtain the final product.
Industrial Production Methods
While specific industrial production methods for 4,6-diiodo-2-methylpyrimidine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
4,6-Diiodo-2-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Hydrogen Iodide and Sodium Iodide: Used in the synthesis of 4,6-diiodo-2-methylpyrimidine from 4,6-dichloro-2-methylpyrimidine.
Diazotised Amines: Used in the synthesis of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine.
Major Products Formed
Azo Derivatives: Formed through diazo coupling reactions with diazotised amines.
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: A precursor in the synthesis of 4,6-diiodo-2-methylpyrimidine.
4,6-Dihydroxy-2-methylpyrimidine: Another pyrimidine derivative with different functional groups.
属性
IUPAC Name |
4,6-diiodo-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4I2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRCTNAFIAHOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574200 | |
| Record name | 4,6-Diiodo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66298-49-5 | |
| Record name | 4,6-Diiodo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2,2'-Bipyridine]-5,5'-dicarbaldehyde](/img/structure/B1283768.png)

![N-[(4-Bromophenyl)(phenyl)methyl]acetamide](/img/structure/B1283773.png)









